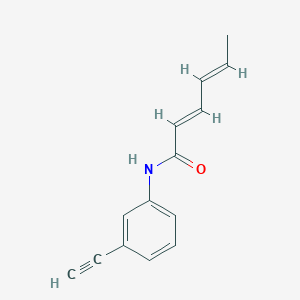![molecular formula C12H12ClN3O2 B5322659 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5322659.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide, also known as CP-47,497, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to the psychoactive compound found in cannabis, delta-9-tetrahydrocannabinol (THC), but with a higher affinity for the cannabinoid receptors in the brain. In
Mécanisme D'action
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide acts on the cannabinoid receptors in the brain, specifically the CB1 receptor, which is responsible for the psychoactive effects of THC. However, this compound has a higher affinity for the CB1 receptor than THC, which may make it a more effective therapeutic agent. It is believed that this compound works by altering the release of neurotransmitters in the brain, which can lead to the analgesic, anti-inflammatory, and anxiolytic effects observed in animal studies.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as to reduce anxiety and depression. Additionally, this compound has been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has a number of advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. Additionally, it has a well-defined structure, which makes it easier to study than natural compounds. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, which means that there is still much to be learned about its effects. Additionally, it is a psychoactive compound, which means that it may be difficult to control for confounding variables in animal studies.
Orientations Futures
There are a number of potential future directions for research on N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide. One area of interest is its potential as a treatment for chronic pain. It may also be useful in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound. Finally, there is a need for further research on the safety and efficacy of this compound in humans.
Méthodes De Synthèse
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide can be synthesized using a multistep process that involves the reaction of 4-chlorobenzyl chloride with 3-amino-1,2,4-oxadiazole in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with propanoyl chloride to produce the final product, this compound.
Applications De Recherche Scientifique
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties and may be useful in the treatment of chronic pain. It has also been investigated for its potential as an anti-inflammatory agent and for its ability to reduce anxiety and depression. Additionally, this compound has been studied for its potential in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
Propriétés
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-10(17)14-7-11-15-12(16-18-11)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFOMTVLVNELPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5322582.png)
![N-[2-(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)ethyl]-2,2-dimethyl-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5322583.png)
![4-{[4-(3,5-dimethylbenzyl)-3-oxo-1-piperazinyl]methyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B5322589.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5322592.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(3,4-dimethylphenyl)-2-furyl]acrylonitrile](/img/structure/B5322600.png)
![ethyl 4-[({1-[(diethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5322607.png)
![3-[(2-isopropylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5322615.png)
![4-[2-(8-hydroxy-2-quinolinyl)vinyl]benzoic acid](/img/structure/B5322620.png)
![2-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5322631.png)

![2-cyclopent-2-en-1-yl-N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylacetamide](/img/structure/B5322654.png)
![N-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzamide](/img/structure/B5322664.png)
![N-[5-({[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]amino}sulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5322676.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5322684.png)